molecular formula C10H12BrNO3 B15226956 Ethyl 5-Amino-2-bromo-4-methoxybenzoate

Ethyl 5-Amino-2-bromo-4-methoxybenzoate

Cat. No.: B15226956
M. Wt: 274.11 g/mol
InChI Key: CSCGRKGTWNODJG-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-2-bromo-4-methoxybenzoate is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromo group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Amino-2-bromo-4-methoxybenzoate typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common synthetic route starts with the bromination of 4-methoxybenzoic acid to obtain 2-bromo-4-methoxybenzoic acid. This intermediate is then esterified using ethanol and an acid catalyst to form Ethyl 2-bromo-4-methoxybenzoate. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Amino-2-bromo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as ammonia, primary amines, or thiols; solvents like ethanol or dimethylformamide (DMF); catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Formation of new derivatives with different functional groups.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Primary amines.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Ethyl 5-Amino-2-bromo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-2-bromo-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the amino and bromo groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 5-Amino-2-bromo-4-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 2-Amino-4-bromo-5-methoxybenzoate: Similar structure but different position of the amino group.

    Methyl 4-bromobenzoate: Lacks the amino and methoxy groups, leading to different chemical properties and reactivity.

    Ethyl 2-bromo-4-methoxybenzoate: Lacks the amino group, affecting its potential biological activities.

Biological Activity

Ethyl 5-amino-2-bromo-4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, anticancer properties, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12BrN O3
  • Molecular Weight : Approximately 274.11 g/mol
  • Structural Features : The compound features an amino group at the 5-position, a bromine atom at the 2-position, and a methoxy group at the 4-position of the benzoate framework. These functional groups are critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities that are being explored for potential therapeutic applications.

1. Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, particularly esterases and hydrolases. Such interactions may influence metabolic pathways and enzymatic activities, offering insights into its pharmacological potential.

Enzyme Effect of this compound
EsterasesModulation of activity, influencing substrate interactions
HydrolasesPotential inhibition or activation depending on concentration

2. Anticancer Properties

Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study : In vitro studies demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Cell Line Inhibition (%) at 10 µM
MCF-783.52
A549Varies by derivative

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, possibly through the inhibition of topoisomerase enzymes, which are critical for DNA replication.

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has been shown to selectively inhibit COX-2 over COX-1, suggesting potential use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound's functional groups allow it to interact with enzymes, potentially altering their activity.
  • DNA Interaction : It may bind to bacterial DNA, inhibiting transcription and replication processes essential for bacterial growth, which suggests antibacterial properties.
  • Apoptosis Induction : Evidence from studies indicates that it can trigger apoptotic pathways in cancer cells.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 5-amino-2-bromo-4-methoxybenzoate

InChI

InChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-8(12)9(14-2)5-7(6)11/h4-5H,3,12H2,1-2H3

InChI Key

CSCGRKGTWNODJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)OC)N

Origin of Product

United States

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